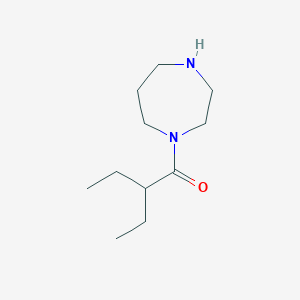

1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one

Overview

Description

“1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one” is a chemical compound with the IUPAC name 1-acetyl-1,4-diazepane . It has a molecular weight of 142.2 . The compound is a colorless to yellow liquid at room temperature .

Physical And Chemical Properties Analysis

“1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one” is a colorless to yellow liquid at room temperature . It has a molecular weight of 142.2 .Scientific Research Applications

Pharmaceuticals and Drug Development

1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one has attracted attention due to its potential pharmaceutical applications. Notably:

- Suvorexant (Belsomra) : This compound is a selective dual orexin receptor antagonist used for treating primary insomnia . Its development highlights the importance of 1,4-diazepanes in drug discovery.

Biocatalysis and Enzymatic Synthesis

- Researchers have explored enzymatic intramolecular asymmetric reductive amination to synthesize chiral 1,4-diazepanes. Enantiocomplementary imine reductases (IREDs) were identified for the synthesis of both ®- and (S)-enantiomers of 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. Notably, the catalytic efficiency of these IREDs was optimized through mutagenesis .

Anticancer Research

- Although specific studies on this compound are limited, its structural features suggest potential anticancer properties. Further investigations are warranted to explore its effects on cancer cell viability .

Computational Chemistry and Molecular Modeling

- Density functional calculations and molecular dynamics simulations have been employed to understand the molecular basis of enzymatic activity and optimize mutant enzymes. These computational approaches provide valuable insights for drug design and enzyme engineering .

Safety and Hazards

Future Directions

While specific future directions for “1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one” are not available, research into similar compounds is ongoing. For instance, a study has developed a biocatalytic method for the synthesis of chiral 1,4-diazepanes, which are of pharmaceutical importance . Another study has synthesized new derivatives of isoindoline-1,3-dione, which have shown high analgesic activity .

Mechanism of Action

Target of Action

The primary target of 1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one, also known as Ripasudil , is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which plays a significant role in various physiological functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .

Mode of Action

Ripasudil is a highly selective and potent ROCK inhibitor . It binds with Rho to form a Rho/Rho-kinase complex, thereby inhibiting the function of ROCK . This inhibition results in a decrease in intraocular pressure (IOP) in a dose-dependent manner and an increase in flow facility .

Biochemical Pathways

The inhibition of ROCK by Ripasudil affects the biochemical pathway related to the regulation of intraocular pressure . By inhibiting ROCK, Ripasudil increases the outflow of aqueous humor from the ciliary body away from the eye, thereby reducing IOP .

Pharmacokinetics

Ripasudil has high intraocular permeability . The maximum reduction of IOP occurs after 1 to 2 hours . .

Result of Action

The molecular and cellular effects of Ripasudil’s action primarily involve the reduction of intraocular pressure . By inhibiting ROCK, Ripasudil increases the outflow of aqueous humor, thereby reducing IOP . This can help in the treatment of conditions like glaucoma and ocular hypertension .

properties

IUPAC Name |

1-(1,4-diazepan-1-yl)-2-ethylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-3-10(4-2)11(14)13-8-5-6-12-7-9-13/h10,12H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAYRHMWBRUBHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)N1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B3072296.png)

![3-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B3072304.png)